2-Acetyl-2,3-dimethylcyclohexan-1-one
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Overview
Description
2-Acetyl-2,3-dimethylcyclohexan-1-one is an organic compound with the molecular formula C10H16O2. It is a derivative of cyclohexanone, featuring acetyl and dimethyl substituents on the cyclohexane ring. This compound is of interest in organic chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Acetyl-2,3-dimethylcyclohexan-1-one can be synthesized through various methods. One common approach involves the acylation of 2,3-dimethylcyclohexanone using acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically proceeds under mild conditions, with the acetyl group being introduced at the 2-position of the cyclohexanone ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-Acetyl-2,3-dimethylcyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted cyclohexanone derivatives.
Scientific Research Applications
2-Acetyl-2,3-dimethylcyclohexan-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs.
Industry: Utilized in the production of fine chemicals and intermediates for various industrial processes
Mechanism of Action
The mechanism of action of 2-Acetyl-2,3-dimethylcyclohexan-1-one involves its interaction with specific molecular targets. The acetyl group can participate in nucleophilic addition reactions, while the cyclohexanone ring provides a stable framework for various transformations. The compound’s reactivity is influenced by the electronic and steric effects of the substituents on the cyclohexane ring .
Comparison with Similar Compounds
2-Acetyl-2,3-dimethylcyclohexan-1-one can be compared with other disubstituted cyclohexanones, such as:
2-Acetylcyclohexanone: Lacks the additional methyl groups, resulting in different reactivity and stability.
2,3-Dimethylcyclohexanone: Does not have the acetyl group, affecting its chemical behavior.
2-Methyl-2-acetylcyclohexanone: Similar structure but with only one methyl group, leading to variations in steric and electronic properties
Properties
CAS No. |
111943-97-6 |
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Molecular Formula |
C10H16O2 |
Molecular Weight |
168.23 g/mol |
IUPAC Name |
2-acetyl-2,3-dimethylcyclohexan-1-one |
InChI |
InChI=1S/C10H16O2/c1-7-5-4-6-9(12)10(7,3)8(2)11/h7H,4-6H2,1-3H3 |
InChI Key |
YMKPTKDCMUKTOF-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(=O)C1(C)C(=O)C |
Origin of Product |
United States |
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